Cas no 877060-47-4 (3-Iodo-1H-pyrrolo[3,2-C]pyridine)

3-Iodo-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound featuring an iodine substituent on the pyrrolopyridine scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure is particularly valuable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the reactivity of the iodine moiety. The fused bicyclic system provides a rigid framework, useful for designing bioactive molecules, including kinase inhibitors and other pharmacologically relevant compounds. High purity and stability under standard conditions ensure reliable performance in synthetic applications. This compound is well-suited for researchers developing novel heterocyclic derivatives or exploring structure-activity relationships in drug discovery.
3-Iodo-1H-pyrrolo[3,2-C]pyridine structure
877060-47-4 structure
Product Name:3-Iodo-1H-pyrrolo[3,2-C]pyridine
CAS No:877060-47-4
MF:C7H5IN2
MW:244.032473325729
MDL:MFCD08234839
CID:710037
PubChem ID:11687385
Update Time:2025-05-26

3-Iodo-1H-pyrrolo[3,2-C]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-1H-pyrrolo[3,2-c]pyridine
    • 1H-Pyrrolo[3,2-c]pyridine,3-iodo-
    • 3-Iodo-5-azaindole
    • 1H-Pyrrolo[3,2-c]pyridine, 3-iodo-
    • KSC494E7P
    • HIN1591
    • AGKRAGHEIVZOID-UHFFFAOYSA-N
    • WT1419
    • SC2001
    • PB12508
    • 3-iodanyl-1H-pyrrolo[3,2-c]pyridine
    • SY028431
    • AM807652
    • AB0027198
    • ST2410741
    • W9006
    • A842345
    • 060I474
    • 3-Iodo-1H-pyrrolo[3,2-c]pyridine (ACI)
    • J-512676
    • AKOS015919588
    • EN300-72820
    • DTXSID40470627
    • CS-W003474
    • SCHEMBL2050489
    • DB-077087
    • Z1154254658
    • 877060-47-4
    • DS-1704
    • MFCD08234839
    • 3-Iodo-1H-pyrrolo[3,2-C]pyridine
    • MDL: MFCD08234839
    • Inchi: 1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
    • InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
    • SMILES: IC1C2C(=CC=NC=2)NC=1

Computed Properties

  • Exact Mass: 243.95000
  • Monoisotopic Mass: 243.94975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.6
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 2.082
  • Melting Point: 178-179℃
  • Boiling Point: 380.547°C at 760 mmHg
  • Flash Point: 183.948°C
  • Refractive Index: 1.788
  • PSA: 28.68000
  • LogP: 2.16750

3-Iodo-1H-pyrrolo[3,2-C]pyridine Security Information

3-Iodo-1H-pyrrolo[3,2-C]pyridine Pricemore >>

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3-Iodo-1H-pyrrolo[3,2-C]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Ethanol ;  5 h, rt
Reference
Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols
Tao, Pan; et al, European Journal of Organic Chemistry, 2023, 26(35),

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
2.1 Solvents: Dimethylformamide
3.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
4.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
Reference
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

3-Iodo-1H-pyrrolo[3,2-C]pyridine Raw materials

3-Iodo-1H-pyrrolo[3,2-C]pyridine Preparation Products

3-Iodo-1H-pyrrolo[3,2-C]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:877060-47-4)3-Iodo-1H-pyrrolo[3,2-C]pyridine
Order Number:A842345
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):375.0
Email:sales@amadischem.com

Additional information on 3-Iodo-1H-pyrrolo[3,2-C]pyridine

Recent Advances in the Application of 3-Iodo-1H-pyrrolo[3,2-C]pyridine (CAS: 877060-47-4) in Chemical Biology and Pharmaceutical Research

3-Iodo-1H-pyrrolo[3,2-C]pyridine (CAS: 877060-47-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in drug discovery, with a focus on its role in modulating protein-protein interactions and enzyme activity.

One of the most notable applications of 3-Iodo-1H-pyrrolo[3,2-C]pyridine is its use in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of selective JAK2 inhibitors, which are crucial for treating myeloproliferative neoplasms. The study reported that derivatives of this compound exhibited high binding affinity and selectivity, paving the way for further preclinical evaluations.

In addition to its role in kinase inhibition, 3-Iodo-1H-pyrrolo[3,2-C]pyridine has been explored for its potential in radiopharmaceutical applications. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging investigated its use as a precursor for radioiodinated probes, which are essential for imaging and diagnosing neurological disorders. The researchers successfully synthesized a series of radiolabeled derivatives, demonstrating their stability and specificity in vivo.

Another area of interest is the compound's utility in fragment-based drug design (FBDD). A 2024 publication in ACS Chemical Biology detailed how 3-Iodo-1H-pyrrolo[3,2-C]pyridine was used as a fragment to identify novel binding sites on target proteins. The study employed X-ray crystallography and NMR spectroscopy to elucidate the interactions between the fragment and the protein, providing valuable insights for the design of more potent inhibitors.

Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 3-Iodo-1H-pyrrolo[3,2-C]pyridine derivatives. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved the efficiency of its synthesis. However, further research is needed to address issues related to yield and purity, particularly for industrial-scale production.

In conclusion, 3-Iodo-1H-pyrrolo[3,2-C]pyridine (CAS: 877060-47-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, radiopharmaceuticals, and fragment-based drug design underscore its importance in the field. Ongoing studies are expected to uncover new opportunities for this compound, further solidifying its role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877060-47-4)3-Iodo-1H-pyrrolo[3,2-C]pyridine
A842345
Purity:99%
Quantity:25g
Price ($):375.0
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